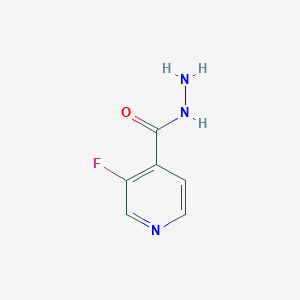

3-Fluoropyridine-4-carbohydrazide

Description

Properties

IUPAC Name |

3-fluoropyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDVMASDBPPEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255775 | |

| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-82-9 | |

| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Fluoropyridine-4-carbohydrazide involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion . This reaction is typically carried out under basic conditions, which facilitate the substitution process. The resulting product is then converted to this compound through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of nucleophilic aromatic substitution and subsequent functional group transformations are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: The carbohydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include fluoride anions, oxidizing agents, reducing agents, and carbonyl compounds. Reaction conditions typically involve basic or acidic environments, depending on the specific transformation desired.

Major Products Formed

The major products formed from the reactions of this compound include substituted pyridines, hydrazones, and various oxidation or reduction products.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Research indicates that 3-Fluoropyridine-4-carbohydrazide may exhibit significant biological activity, particularly due to its structural similarities to other biologically active compounds. The presence of the fluorine atom enhances its stability and bioavailability, making it a candidate for therapeutic applications. Similar compounds have been known to interact with specific biological targets, potentially modulating their activity through hydrogen bonding and other interactions.

Potential Drug Development

This compound's ability to form hydrogen bonds allows it to interact effectively with target proteins, which is crucial for designing inhibitors or modulators for specific biochemical pathways. For instance, compounds with similar structures have been utilized as antitubercular agents, suggesting that this compound could also play a role in drug development aimed at infectious diseases.

Organic Synthesis

Intermediate in Synthesis

this compound can serve as an intermediate in the synthesis of more complex molecules. The fluorinated structure is particularly relevant in pharmaceuticals due to its influence on properties like metabolic stability and bioavailability. The carbohydrazide moiety can participate in various condensation reactions leading to the formation of heterocyclic rings, which are integral components of many biologically active molecules.

Materials Science

Crystal Engineering

The compound's aromatic nature and the presence of hydrogen bond donors and acceptors make it a candidate for applications in crystal engineering or the design of functional materials. Its unique electronic characteristics can be exploited to develop new materials with tailored properties for various applications.

Liquid-Crystal Applications

3-Fluoropyridine derivatives have been explored as components of ferroelectric liquid-crystal mixtures. These mixtures are essential in developing advanced display technologies due to their unique phase behaviors and response times. The specific positioning of the fluorine atom and the carbohydrazide group enhances the liquid-crystalline properties of these mixtures, broadening their application scope .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The carbohydrazide group can form hydrogen bonds and other interactions with target proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide Derivatives

N-Cyclopentylidenepyridine-4-carbohydrazide

- Structural Differences : The cyclopentylidene group replaces the 3-fluorine atom, introducing a lipophilic, electron-deficient cyclic ketone.

- Electronic Properties: Density functional theory (DFT) studies on similar hydrazides reveal that fluorination reduces the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing charge transfer and reactivity .

- Applications : While N-cyclopentylidenepyridine-4-carbohydrazide has been studied for vibrational modes and electronic transitions, 3-Fluoropyridine-4-carbohydrazide’s fluorine atom may improve metabolic stability in drug design due to fluorine’s resistance to oxidative metabolism.

Fluorinated Pyridine Carboxylic Acids/Hydrazides

3-Fluoropyridine-4-carboxylic Acid

- Functional Group Impact : The carboxylic acid group (pKa ~2.5–3.0) increases water solubility but reduces nucleophilicity compared to the carbohydrazide derivative.

- Synthetic Utility : Conversion to this compound involves hydrazine treatment, enabling applications in coordination chemistry and antimicrobial agent synthesis .

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

- Structural Contrasts : Fluorine is located on a phenyl ring rather than pyridine, and a hydroxypyridine group replaces the carbohydrazide.

- Acidity and Solubility: The phenolic -OH and carboxylic acid groups enhance hydrogen bonding but reduce lipid solubility compared to this compound .

Halogen-Substituted Pyridines

Ethyl 3-chloropyridazine-4-carboxylate

- Heterocycle Core : Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen) modifies aromaticity and binding interactions in catalysis or medicinal chemistry.

N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide Derivatives

- Substituent Diversity: Trifluoromethyl and methoxy groups in these compounds (e.g., Compound 52, LC-MS m/z 452.1234) impart distinct solubility and bioavailability profiles.

Data Tables

Table 1: Structural and Electronic Comparison

Research Findings and Implications

- Synthetic Methods: this compound can be synthesized via hydrazinolysis of the corresponding ester or acid chloride, analogous to methods in (General Procedure E) using coupling agents like DCC/DMAP .

- Biological Relevance : Fluorinated pyridines are prevalent in kinase inhibitors and antimicrobial agents. The carbohydrazide group’s ability to chelate metal ions (e.g., Cu²⁺, Fe³⁺) may enhance its role in metalloenzyme inhibition .

- Spectroscopic Trends : Fluorine’s strong inductive effect downfield-shifts adjacent protons in ¹H NMR (e.g., 8.5–9.0 ppm for pyridine-H), consistent with observations in and .

Biological Activity

3-Fluoropyridine-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H6FN3O

- Molecular Weight : 155.13 g/mol

- CAS Number : 364-82-9

This compound exhibits its biological effects primarily through modulation of signaling pathways. One notable mechanism involves the activation of the non-receptor tyrosine kinase Syk in mast cells. The compound has been shown to enhance Syk activity by facilitating calcium ion (Ca²⁺) influx through CRAC (Calcium Release-Activated Calcium) channels, which is crucial for mast cell activation and subsequent immune responses .

Anticancer Activity

Recent studies have indicated that derivatives of 3-fluoropyridine compounds can exhibit anticancer properties. For instance, radiolabeled variants have been investigated for their potential in imaging and targeting tumors. The uptake and distribution of these compounds in various tissues were assessed using PET imaging in mouse models, revealing significant tumor targeting capabilities .

Immunomodulatory Effects

The immunomodulatory properties of this compound have been linked to its ability to affect mast cell degranulation and cytokine release. By influencing Syk activity, the compound can modulate inflammatory responses, making it a candidate for further research in allergy and autoimmune disease treatments .

Case Studies

- Study on Mast Cell Activation :

- Tumor Imaging :

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-Fluoropyridine-4-carbohydrazide, and how do reaction conditions influence yield?

- The synthesis typically involves condensation of fluorinated pyridine precursors (e.g., 3-fluoropyridine-4-carboxylic acid derivatives) with hydrazides. Key steps include palladium-catalyzed coupling or cyclization in solvents like dimethylformamide (DMF) or toluene at 60–100°C. Catalyst selection (e.g., Pd/Cu systems) and stoichiometric ratios of reactants are critical for yield optimization. Inert atmospheres (e.g., nitrogen) are often required to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies structural motifs and purity. Infrared (IR) spectroscopy confirms functional groups like carbonyl and hydrazide. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, X-ray diffraction with SHELXL refinement resolves atomic positions and confirms tautomeric forms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician for ingestion. Store in amber glass bottles under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data for this compound?

- Contradictory thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results may arise from polymorphic variations or moisture absorption. Standardize protocols by:

- Pre-drying samples under vacuum (≤0.1 mmHg) for 24 hours.

- Replicating experiments across multiple labs to isolate environmental variables.

- Applying multivariate statistical analysis to identify confounding factors (e.g., atmospheric oxygen) .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Protect reactive functional groups (e.g., Boc for amines) during intermediate steps. Control reaction temperatures (-78°C to 0°C) for sensitive intermediates. Monitor progression via thin-layer chromatography (TLC) or HPLC. For palladium-catalyzed steps, degas solvents and maintain anhydrous conditions to prevent catalyst deactivation .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Density Functional Theory (DFT) calculations model electronic effects at the 3-fluoro position. Hammett plots correlate substituent effects with reaction rates. Solvent polarity parameters (e.g., dielectric constant) are integrated into simulations to predict solvolysis pathways. Cross-validation with experimental kinetic data (e.g., via stopped-flow spectroscopy) refines accuracy .

Q. What methodologies address structural contradictions in crystallographic data for this compound derivatives?

- Use SHELX programs (SHELXL, SHELXS) for high-resolution refinement. Analyze twinning or disorder by comparing multiple datasets. Variable-temperature crystallography identifies dynamic processes (e.g., tautomerism). Cross-reference with solid-state NMR to resolve ambiguities in hydrogen bonding networks .

Key Methodological Notes

- Contradiction Analysis : Prioritize principal contradictions (e.g., conflicting spectral vs. crystallographic data) by isolating variables (e.g., purity, hydration state) and applying iterative refinement .

- Advanced Characterization : Combine X-ray diffraction with dynamic NMR to resolve tautomeric equilibria.

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) and identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.